molecular formula C18H25N3O B5911435 1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone

1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone

Cat. No. B5911435
M. Wt: 299.4 g/mol
InChI Key: GILTUMCHNNFUPK-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone, commonly known as CHPH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of CHPH involves the inhibition of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. CHPH has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CHPH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. CHPH has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CHPH in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using CHPH is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving CHPH. One area of interest is the development of new drugs that target the enzymes inhibited by CHPH. Another area of interest is the use of CHPH as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CHPH could be used as a tool to study the mechanisms of drug metabolism and the effects of drugs on the brain.
Conclusion:
In conclusion, CHPH is a synthetic compound that has shown to have a wide range of applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in the metabolism of drugs, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving CHPH.

Synthesis Methods

The synthesis of CHPH involves the reaction of 1,2-cyclohexanedione with 4-(1-piperidinylmethyl)aniline in the presence of a reducing agent. The reaction yields a white crystalline solid that is purified using recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

CHPH has been extensively studied for its potential use in scientific research. It has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. CHPH has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-18-7-3-2-6-17(18)20-19-16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h8-11,19H,1-7,12-14H2/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTUMCHNNFUPK-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NN=C3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N/N=C\3/CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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